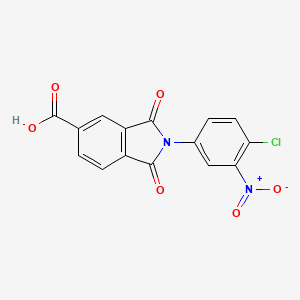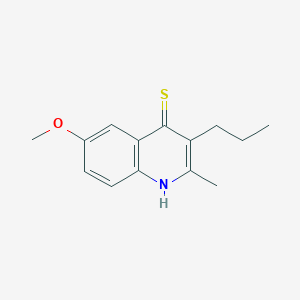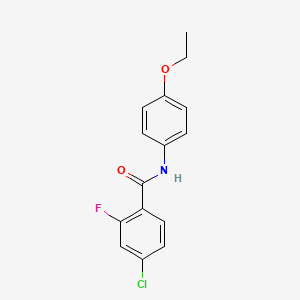
2-(1,3-benzodioxol-5-yl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzodioxol-5-yl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as apigenin-7,4'-dimethyl ether-5-O-β-D-xylopyranoside and is a derivative of apigenin, which is a flavone commonly found in plants.
Applications De Recherche Scientifique
2-(1,3-benzodioxol-5-yl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one has shown potential therapeutic applications in various fields of medicine. It has been reported to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects through the modulation of various signaling pathways. It has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). The compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been reported to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(1,3-benzodioxol-5-yl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments include its potential therapeutic applications, its ability to inhibit the activity of various enzymes, and its anti-inflammatory and anti-cancer activities. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-(1,3-benzodioxol-5-yl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one. One possible direction is to investigate the compound's potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the compound's mechanism of action in more detail to better understand its pharmacological effects. Additionally, research could be conducted to improve the compound's solubility and reduce its potential toxicity.
Méthodes De Synthèse
The synthesis of 2-(1,3-benzodioxol-5-yl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been reported in the literature. The synthesis involves the reaction of apigenin with 2-methoxybenzaldehyde in the presence of a base to form the corresponding chalcone. This chalcone is then reacted with hydroxylamine hydrochloride to form the oxime, which is further cyclized using acetic anhydride to form the final product.
Propriétés
IUPAC Name |
(4Z)-2-(1,3-benzodioxol-5-yl)-4-[(2-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c1-21-14-5-3-2-4-11(14)8-13-18(20)24-17(19-13)12-6-7-15-16(9-12)23-10-22-15/h2-9H,10H2,1H3/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJFKQQFWJRIQF-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(4-methyl-1-piperazinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5710013.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5710021.png)





![1-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5710067.png)

![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5710085.png)
![2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5710089.png)
![1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]azepane](/img/structure/B5710097.png)
